molecular formula C9H9N3 B1280902 2-azido-2,3-dihydro-1H-indene CAS No. 180260-72-4

2-azido-2,3-dihydro-1H-indene

Cat. No. B1280902
CAS RN: 180260-72-4
M. Wt: 159.19 g/mol
InChI Key: JBTWHOQSNDVASP-UHFFFAOYSA-N
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Description

2-Azido-2,3-dihydro-1H-indene is a compound that is likely to be of interest due to its azide functional group and the indene structure. While the specific compound is not directly studied in the provided papers, related compounds and reactions involving azides and indene derivatives are discussed, which can provide insights into the chemistry of 2-azido-2,3-dihydro-1H-indene.

Synthesis Analysis

The synthesis of related azide-containing heterocycles is described in the papers. For instance, a palladium-catalyzed reaction is used to create indeno[1,2-c]azepin-3(2H)-ones, which are compounds that incorporate both indene and unsaturated seven-membered ring lactam skeletons . Although this does not directly describe the synthesis of 2-azido-2,3-dihydro-1H-indene, the methodology could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of azides is a topic of interest in the papers. For example, the molecular structure and conformation of 2,3-diazido-1,3-butadiene are studied using electron diffraction and IR spectroscopy . This research provides valuable information on the bond angles and distances in azide groups, which could be relevant when considering the molecular structure of 2-azido-2,3-dihydro-1H-indene.

Chemical Reactions Analysis

The reactivity of azide-containing compounds is explored in several studies. The synthesis of polyhydroxylated 2H-azirines from azido sugars demonstrates the transformation of beta-iodo azides into vinyl azides, which upon thermolysis or photolysis yield azirines . Additionally, the direct observation of 2-methylene-2H-azirine through photolysis of azidopropadiene provides insight into the reactivity of unsaturated azides . These studies suggest that 2-azido-2,3-dihydro-1H-indene could potentially undergo similar reactions, leading to interesting heterocyclic structures.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-azido-2,3-dihydro-1H-indene are not detailed in the papers, the general properties of azides and related heterocycles can be inferred. Azides are known for their high reactivity, particularly in click chemistry and cycloaddition reactions. The presence of the indene moiety could confer aromaticity and stability to the compound, affecting its reactivity and physical properties. The studies on related compounds provide a foundation for predicting the behavior of 2-azido-2,3-dihydro-1H-indene in various chemical contexts .

Scientific Research Applications

Molecular Structure and Vibrational Studies

2,3-Dihydro-1H-indene, a hydrocarbon petrochemical compound, and its derivatives have been studied for their molecular structures and vibrational characteristics. Using density functional theory calculations, the equilibrium geometries and harmonic frequencies of these molecules have been analyzed, revealing non-planar optimized molecular skeletons. This research suggests that derivatives like 1H-indene-1,3(2H)-dione are more reactive and polar than 2,3-dihydro-1H-indene, impacting their potential applications in various chemical and pharmaceutical processes (Prasad et al., 2010).

Synthesis and Structural Analysis

Research on the synthesis and structural analysis of 2,3-dihydro-1H-indene derivatives has contributed significantly to the understanding of their potential applications. For instance, studies involving the synthesis of indene derivatives via electrophilic cyclization and the analysis of their NMR spectra have provided insights into their molecular properties and potential uses in organic synthesis and medicinal chemistry (Khan & Wirth, 2009), (Jovanović et al., 2001).

Pharmaceutical Applications

Several studies have explored the use of 2,3-dihydro-1H-indene derivatives in pharmaceutical applications. For example, the synthesis of dispiro[1H-indene-2,3'-pyrrolidine-2',3''-[3H]indole]-1,2''(1''H)-diones exhibited promising anti-tumor activity, demonstrating the potential of these compounds in developing new cancer therapies (Girgis, 2009). Additionally, the absolute configuration of (+)-cis-2,3-dihydro-2-[(methylamino)methyl]-1- [4-(trifluoromethyl)phenoxy]-1H-indene hydrochloride, a serotonin uptake inhibitor, has been determined, highlighting the role of 2,3-dihydro-1H-indene derivatives in the development of neurological drugs (Michals & Smith, 1993).

Corrosion Inhibition and Material Science

The anti-corrosive behavior of indanone derivatives on mild steel in hydrochloric acid solution was investigated, showing that these compounds possess good inhibiting properties. This research opens avenues for the application of 2,3-dihydro-1H-indene derivatives in corrosion prevention and materials science (Saady et al., 2018).

Mechanism of Action

Target of Action

The primary target of 2-azido-2,3-dihydro-1H-indene is the Discoidin Domain Receptor 1 (DDR1) . DDR1 is a receptor tyrosine kinase that binds to and is activated by collagens, which are major components of the extracellular matrix (ECM). DDR1 plays a crucial role in various cellular processes, including cell proliferation, adhesion, migration, and matrix remodeling .

Mode of Action

2-Azido-2,3-dihydro-1H-indene interacts with DDR1, binding with a Kd value of 5.9 nM and suppressing the kinase activity with an IC50 value of 14.9 nM . This interaction inhibits collagen-induced DDR1 signaling, leading to changes in cellular processes such as epithelial-mesenchymal transition .

Biochemical Pathways

The inhibition of DDR1 signaling by 2-azido-2,3-dihydro-1H-indene affects several biochemical pathways. DDR1 is involved in various cellular signaling pathways, and its dysregulation can lead to metastatic cancer progressions . By inhibiting DDR1, this compound can potentially disrupt these pathways and their downstream effects.

Pharmacokinetics

Its potent inhibition of ddr1 and its promising in vivo therapeutic efficacy suggest that it may have favorable bioavailability .

Result of Action

The action of 2-azido-2,3-dihydro-1H-indene results in the potent inhibition of collagen-induced DDR1 signaling and epithelial-mesenchymal transition . It also suppresses the colony formation of pancreatic cancer cells in a dose-dependent manner . In orthotopic mouse models of pancreatic cancer, it exhibits promising in vivo therapeutic efficacy .

properties

IUPAC Name

2-azido-2,3-dihydro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-12-11-9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBTWHOQSNDVASP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80479856
Record name 1H-Indene, 2-azido-2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80479856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-azido-2,3-dihydro-1H-indene

CAS RN

180260-72-4
Record name 1H-Indene, 2-azido-2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80479856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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